Azido-PEG8-CH2CO2H
Overview
Description
Azido-PEG8-CH2CO2H is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond .
Mechanism of Action
Target of Action
N3-Peg8-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.
Mode of Action
N3-Peg8-CH2cooh operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins. The degradation of specific proteins can affect various biochemical pathways, depending on the function of the targeted proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group is introduced through oxidation reactions .
Industrial Production Methods
Industrial production of Azido-PEG8-CH2CO2H involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-CH2CO2H undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form triazole linkages.
Amide Bond Formation: The carboxylic acid group reacts with amines in the presence of coupling agents like EDC or DCC
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Amide Bond Formation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide) are typical coupling agents.
Major Products Formed
Triazole Linkages: Formed from the reaction of azides with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acids with amines
Scientific Research Applications
Azido-PEG8-CH2CO2H has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to link biomolecules.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-CH2CO2H
- Azido-PEG2-CH2CO2H
- Azido-PEG4-CH2CO2H
- Azido-PEG6-CH2CO2H
- Azido-PEG10-CH2CO2H
Uniqueness
Azido-PEG8-CH2CO2H stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMSIRMVCBUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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